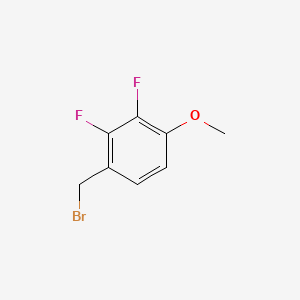

2,3-Difluoro-4-methoxybenzyl bromide

Description

BenchChem offers high-quality 2,3-Difluoro-4-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLNZEUOTXDYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407593 | |

| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689254-23-7 | |

| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2,3-Difluoro-4-methoxybenzyl Bromide as a Strategic Motif in Medicinal Chemistry

Executive Summary

2,3-Difluoro-4-methoxybenzyl bromide (CAS 689254-23-7) represents a high-value electrophilic building block in modern drug discovery. Unlike the ubiquitous 4-methoxybenzyl (PMB) bromide, this fluorinated analog offers a distinct electronic and steric profile. The introduction of fluorine atoms at the 2- and 3-positions modulates the lipophilicity (LogP) and metabolic stability of the benzyl scaffold while retaining the electronic activation provided by the para-methoxy group. This guide provides a comprehensive technical analysis of its properties, validated synthetic pathways, and application in nucleophilic substitution and cross-coupling reactions.

Physicochemical Profile & Structural Analysis

The chemical behavior of 2,3-difluoro-4-methoxybenzyl bromide is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine substituents.

Structural Properties[1]

-

Chemical Formula: C₈H₇BrF₂O[1]

-

Molecular Weight: 237.04 g/mol [1]

-

CAS Number: 689254-23-7[1]

-

Appearance: Typically a white to off-white low-melting solid or pale yellow oil (depending on purity and ambient temperature).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes slowly in water.

Electronic Effects (The "Push-Pull" System)

The reactivity at the benzylic carbon is influenced by two opposing forces:

-

Resonance Donation (+M): The para-methoxy group donates electron density into the ring, stabilizing benzylic carbocation intermediates. This facilitates SN1-type pathways.

-

Inductive Withdrawal (-I): The fluorine atoms at positions 2 and 3 exert a strong inductive pull.

-

C2-Fluorine: Ortho to the benzylic position, it increases the electrophilicity of the benzylic carbon via induction, potentially accelerating SN2 reactions.

-

Metabolic Blocking: The C2 and C3 fluorines effectively block common sites of metabolic oxidation (CYP450-mediated hydroxylation), a common liability in non-fluorinated benzyl ethers.

-

Quantitative Data Summary

| Property | Value / Characteristic | Note |

| Boiling Point | ~105-110 °C @ 1-2 mmHg | Predicted based on analogs; thermal instability >150°C. |

| Density | ~1.5 - 1.6 g/cm³ | High density due to bromine/fluorine content. |

| LogP (Predicted) | 2.8 - 3.1 | More lipophilic than PMB-Br (LogP ~2.4). |

| Reactivity Class | Alkylating Agent / Lachrymator | Highly reactive toward nucleophiles. |

Validated Synthetic Pathways

To ensure high purity and yield, two primary pathways are recommended. The choice depends on the starting material availability: the Radical Bromination (from toluene) or the Appel Reaction (from alcohol).

Pathway A: Radical Bromination (Wohl-Ziegler)

Best for large-scale preparation from the toluene precursor.

Reaction Logic: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, preventing ring bromination. The para-methoxy group activates the benzylic position, making this reaction rapid but prone to over-bromination if not monitored.

-

Precursor: 2,3-Difluoro-4-methoxytoluene

-

Reagents: NBS (1.05 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (solvent).

-

Protocol:

-

Dissolve precursor in anhydrous solvent (0.5 M).

-

Add NBS and radical initiator (AIBN or Benzoyl Peroxide).

-

Reflux under inert atmosphere (N₂) until conversion is >95% (monitor by TLC/NMR).

-

Critical Step: Cool to 0°C to precipitate succinimide byproduct; filter immediately.

-

Concentrate filtrate. Purification via rapid silica plug (Hexane/EtOAc) is recommended to remove trace succinimide.

-

Pathway B: Appel Reaction

Best for high-purity laboratory scale from the alcohol precursor.

Reaction Logic: Converts the benzylic alcohol to bromide under mild, neutral conditions, avoiding the harsh acids (HBr) that might cleave the methoxy ether.

-

Precursor: (2,3-Difluoro-4-methoxyphenyl)methanol

-

Reagents: CBr₄ (1.1 eq), PPh₃ (1.1 eq), DCM (solvent).

-

Protocol:

-

Dissolve alcohol and CBr₄ in dry DCM at 0°C.

-

Add PPh₃ portion-wise to control exotherm.

-

Stir at 0°C → RT for 2 hours.

-

Quench with saturated NaHCO₃.

-

Extract with DCM, dry over MgSO₄.

-

Precipitate Triphenylphosphine oxide (TPPO) by adding cold ether/hexane; filter.

-

Synthesis Workflow Diagram

Caption: Dual synthetic routes for 2,3-difluoro-4-methoxybenzyl bromide ensuring flexibility based on precursor availability.

Reactivity & Mechanistic Insights[3]

The bromide is a versatile "soft" electrophile. The presence of the 2,3-difluoro motif alters the reaction landscape compared to standard benzyl bromides.

Nucleophilic Substitution (SN2 vs SN1)

-

SN2 Dominance: In polar aprotic solvents (DMF, Acetone), the reaction with azides (NaN₃), amines, or thiolates proceeds rapidly via SN2. The electron-withdrawing fluorines at the ortho positions accelerate the approach of the nucleophile by increasing the positive character of the benzylic carbon.

-

SN1 Potential: In protic solvents, the para-methoxy group can stabilize the carbocation, allowing for solvolysis. However, the 2,3-difluoro induction destabilizes the cation relative to non-fluorinated PMB, making SN1 pathways slower than in PMB-Br. Implication: Use aprotic conditions for clean substitutions.

Metal-Halogen Exchange & Cross-Coupling

This molecule serves as an excellent electrophile in transition-metal catalyzed cross-couplings.

-

Suzuki-Miyaura: Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form diarylmethanes.

-

Negishi Coupling: Can be converted to the benzylic zinc reagent (using Zn dust/LiCl) for coupling with aryl halides.

Reactivity Map

Caption: Primary reactivity vectors for 2,3-difluoro-4-methoxybenzyl bromide in medicinal chemistry workflows.

Applications in Drug Discovery

Bioisosteric Replacement

The 2,3-difluoro-4-methoxybenzyl group is often used to replace the standard 4-methoxybenzyl (PMB) group to improve metabolic stability . The fluorine atoms block the ortho positions from oxidative metabolism while modulating the pKa of any nearby basic amines.

Protection Strategy

While less common than PMB, this fluorinated variant acts as a protecting group for alcohols and amines.

-

Stability: More stable to acidic conditions than PMB due to the inductive destabilization of the carbocation by fluorine.

-

Deprotection: Requires stronger oxidative conditions (DDQ) or specific hydrogenation protocols compared to standard PMB.

Safety & Handling Protocols

Hazard Classification: Corrosive (Cat 1B), Lachrymator.

Handling

-

Lachrymator: This compound is a potent tear gas agent.[2] Zero-tolerance for open-bench handling.

-

Ventilation: All operations (weighing, reaction, workup) must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Storage & Stability[5]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen.

-

Decomposition: Signs of decomposition include a color change to dark brown/orange (release of HBr/Br₂).

Spill Response (Self-Validating Protocol)

-

Evacuate: Clear the immediate area if the spill is outside the hood.

-

Neutralize: Cover the spill with a mixture of sodium thiosulfate (to quench active bromine species) and sodium bicarbonate (to neutralize acid).

-

Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165021, 4-Methoxybenzyl bromide (Analogous chemical properties). Retrieved from [Link]

Sources

Technical Guide: 2,3-Difluoro-4-methoxybenzyl Bromide

Core Attribute Analysis & Application in Medicinal Chemistry

Executive Summary

2,3-Difluoro-4-methoxybenzyl bromide (CAS: 689254-23-7 ) is a specialized alkylating agent used extensively in the synthesis of pharmaceuticals, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors. Its molecular weight of 237.04 g/mol and specific fluorination pattern make it a critical "privileged structure" for modulating metabolic stability and lipophilicity in drug candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, handling protocols, and applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

The precise molecular weight and structural attributes are fundamental for stoichiometric calculations in multi-step organic synthesis.

Core Data Table

| Attribute | Specification |

| Chemical Name | 2,3-Difluoro-4-methoxybenzyl bromide |

| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methoxybenzene |

| CAS Number | 689254-23-7 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Exact Mass | 235.965 g/mol |

| Physical State | White to off-white solid or pale yellow liquid (low melting point) |

| Boiling Point | ~115–120 °C (at reduced pressure, predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

Structural Significance

The 2,3-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific arrangement serves two mechanistic functions:

-

Metabolic Blocking: The fluorine atoms at positions 2 and 3 block metabolic oxidation at the ortho-positions relative to the benzylic carbon and the methoxy group, extending the half-life (

) of the final drug molecule. -

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring, which can influence the pKa of neighboring amines in the final drug scaffold, optimizing binding affinity.

Synthetic Methodology & Quality Control

The synthesis of 2,3-difluoro-4-methoxybenzyl bromide typically follows a Wohl-Ziegler bromination pathway. This radical mechanism is preferred for its specificity toward the benzylic position.

Synthesis Protocol (Wohl-Ziegler Bromination)

Objective: Convert 2,3-difluoro-4-methoxytoluene to the target bromide.

Reagents:

-

Substrate: 2,3-Difluoro-4-methoxytoluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative)

Step-by-Step Workflow:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the toluene derivative in anhydrous solvent (0.5 M concentration).

-

Addition: Add NBS and the radical initiator (AIBN) under an inert atmosphere (

or Ar). -

Initiation: Heat the mixture to reflux (approx. 76–80 °C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The reaction is typically complete within 2–4 hours.

-

Workup: Cool to

to precipitate succinimide. Filter off the solid. -

Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography (flash column) using a non-polar gradient. Note: Benzyl bromides are unstable on silica for long periods; rapid elution is critical.

Reaction Mechanism Visualization

Figure 1: Radical chain mechanism for the bromination of the benzylic methyl group.

Applications in Drug Development[7][8]

This compound acts as a critical intermediate for introducing the 2,3-difluoro-4-methoxyphenyl moiety.

Potassium-Competitive Acid Blockers (P-CABs)

This moiety is structurally homologous to the pharmacophores found in next-generation P-CABs (e.g., analogs of Tegoprazan or Revaprazan ). The benzyl group is typically attached to a benzimidazole or pyridine core via nucleophilic substitution (

-

Mechanism: The bromide acts as a leaving group, allowing a nitrogen nucleophile (e.g., a secondary amine on a heterocycle) to attack the benzylic carbon.

-

Result: The resulting N-benzyl linkage positions the fluorinated ring in a hydrophobic pocket of the

-ATPase enzyme, locking the enzyme in an inactive conformation.

Kinase Inhibitors

In oncology, the 2,3-difluoro substitution pattern is used to optimize the metabolic stability of kinase inhibitors. The fluorine atoms prevent oxidative defluorination and ring hydroxylation by Cytochrome P450 enzymes.

Handling, Safety, and Stability (HSE)

Warning: 2,3-Difluoro-4-methoxybenzyl bromide is a potent lachrymator and corrosive agent . It causes severe skin burns and eye damage.[1][2][3] Strict adherence to safety protocols is non-negotiable.

Hazard Classification (GHS)

-

H335: May cause respiratory irritation.[3]

-

Signal Word: DANGER.

Safe Handling Protocol

-

Engineering Controls: Always handle inside a certified chemical fume hood. Do not open on a benchtop.

-

PPE:

-

Gloves: Double-gloving recommended (Nitrile over Latex) or Silver Shield® for prolonged handling.

-

Eye Protection: Chemical splash goggles + Face shield.

-

Body: Chemical-resistant lab coat.

-

-

Spill Management:

-

Neutralize spills with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

-

Absorb with vermiculite and dispose of as hazardous halogenated waste.

-

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerator).

-

Atmosphere: Hygroscopic and sensitive to hydrolysis. Store under inert gas (Argon/Nitrogen).

-

Shelf Life: Degrades over time to the corresponding benzyl alcohol and HBr (which turns the solid brown). Re-verify purity if stored >6 months.

Safety Workflow Diagram

Figure 2: Mandatory safety workflow for handling lachrymatory benzyl bromides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3354272, 2,3-Difluoro-4-methoxybenzyl bromide. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Retrieved from [Link][4]

Sources

A-Scientist's Guide to 2,3-Difluoro-4-methoxybenzyl bromide: A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary

In the intricate chess game of drug discovery, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. Among the vast arsenal available to medicinal chemists, fluorinated benzyl bromides have emerged as particularly potent reagents for fine-tuning the properties of lead compounds. This guide focuses on a specific, highly valuable, yet under-documented reagent: 2,3-Difluoro-4-methoxybenzyl bromide. We will dissect the strategic advantages conferred by its unique trifecta of functional groups—the vicinal difluoro aromatic system, the activating methoxy group, and the reactive benzyl bromide handle. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the causality behind its application, providing actionable synthetic protocols, and exploring its potential in crafting next-generation therapeutics.

Introduction: Deconstructing the Molecular Advantage

2,3-Difluoro-4-methoxybenzyl bromide is more than a simple alkylating agent; it is a carefully orchestrated molecular fragment designed to impart multiple advantageous properties simultaneously. To appreciate its potential, we must first understand the contribution of each component.

-

The Power of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include:

-

Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, particularly aromatic hydroxylation, thereby increasing the drug's half-life.[1][3]

-

Binding Affinity: The C-F bond can participate in favorable non-covalent interactions with protein targets, enhancing binding affinity and potency.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing solubility and cell permeability.

-

Conformational Control: Strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

-

-

The 2,3-Difluoro Motif: The vicinal difluoro substitution pattern on the benzyl ring is of particular interest. This arrangement creates a unique electronic environment that can serve as a bioisostere for other functional groups, while offering the metabolic stability advantages mentioned above.

-

The 4-Methoxy Group: The methoxy group at the para position is an electron-donating group. In the context of 2,3-Difluoro-4-methoxybenzyl bromide, it serves two primary purposes:

-

Reactivity Modulation: It electronically activates the benzyl system, potentially influencing the reactivity of the benzylic bromide.

-

Pharmacophore Element: The methoxy group can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets.[4]

-

-

The Benzyl Bromide Handle: As a classic electrophile, the benzyl bromide is a versatile functional group for forging new carbon-heteroatom or carbon-carbon bonds.[5][6] It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, making it an ideal tool for covalently linking the 2,3-difluoro-4-methoxybenzyl moiety to a parent scaffold.

This combination of features makes 2,3-Difluoro-4-methoxybenzyl bromide a "privileged" building block, pre-optimized by design to address common challenges in drug development such as metabolic instability and off-target effects.[2]

Strategic Applications in Synthesis

The primary application of 2,3-Difluoro-4-methoxybenzyl bromide is as an electrophilic partner in nucleophilic substitution reactions (SN2). Its utility spans the modification of various nucleophilic functional groups commonly found in pharmaceutical scaffolds.

Core Synthetic Reactions

| Reaction Type | Nucleophile | Typical Base | Common Solvent(s) |

| O-Alkylation | Phenols, Alcohols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF |

| N-Alkylation | Amines, Anilines, Heterocycles | K₂CO₃, DIPEA | DMF, Acetonitrile |

| S-Alkylation | Thiols, Thiophenols | NaH, K₂CO₃ | THF, DMF |

| C-Alkylation | Enolates | NaH, LDA | THF, Ether |

-

O-Alkylation: The introduction of the 2,3-difluoro-4-methoxybenzyl ether is a common strategy to cap phenolic hydroxyl groups. This modification can improve metabolic stability by preventing glucuronidation and increase lipophilicity, which can enhance cell membrane permeability.

-

N-Alkylation: Secondary amines and nitrogen-containing heterocycles are readily alkylated to introduce the benzyl group. This can be a key step in building out the structure of a molecule to explore new binding pockets or to block a site of N-dealkylation.

-

S-Alkylation: Thiol-containing molecules, such as cysteine mimetics, can be alkylated to form stable thioethers.

Below is a diagram illustrating the central role of this reagent in a typical drug discovery workflow.

Caption: Workflow for utilizing 2,3-Difluoro-4-methoxybenzyl bromide.

Experimental Protocol: Case Study in Kinase Inhibitor Synthesis

To illustrate the practical application of 2,3-Difluoro-4-methoxybenzyl bromide, we present a representative protocol for the O-alkylation of a phenolic precursor in the synthesis of a hypothetical kinase inhibitor. The phenolic hydroxyl group is a common feature in tyrosine kinase inhibitors, often serving as a key hydrogen-bonding element. Capping this phenol can probe the necessity of this interaction and improve oral bioavailability.

Reaction Scheme:

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

Using 2,3-Difluoro-4-methoxybenzyl bromide as a protecting group

Application Note: 2,3-Difluoro-4-methoxybenzyl Bromide (DFMB-Br) as a Tunable Protecting Group

Executive Summary

This guide details the application of 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br) as a specialized protecting group and synthetic building block. While the non-fluorinated analogue (PMB-Br) is a standard acid-labile protecting group, the introduction of fluorine atoms at the 2- and 3-positions significantly alters the electronic landscape of the benzene ring.

Key Technical Insight: The electron-withdrawing nature of the fluorine substituents counteracts the electron-donating effect of the 4-methoxy group. This creates a "Goldilocks" stability window: DFMB ethers are significantly more stable to acid and oxidation than standard PMB ethers , yet remain cleavable via catalytic hydrogenation. This unique profile allows for orthogonal protection strategies where DFMB remains intact under conditions that cleave PMB, Boc, or Trityl groups.

Chemical Logic & Stability Hierarchy

To use DFMB effectively, one must understand its position in the stability hierarchy of benzyl-type protecting groups.

-

PMB (p-Methoxybenzyl): Highly acid-labile; cleavable by TFA, DDQ, or CAN. (Activation by 4-OMe).

-

DFMB (2,3-Difluoro-4-methoxybenzyl): Acid-resistant relative to PMB; resistant to mild oxidants. (Deactivation by 2,3-F).

-

Bn (Benzyl): Acid-stable; requires strong Lewis acids or Hydrogenolysis.

Mechanism of Stability: Acidic cleavage of benzyl ethers proceeds via an SN1-like mechanism involving a benzylic carbocation intermediate.

-

PMB: The 4-methoxy group stabilizes this carbocation through resonance, facilitating easy cleavage.

-

DFMB: The 2,3-difluoro atoms exert a strong inductive electron-withdrawing effect (-I), which destabilizes the transition state carbocation. Consequently, the reaction rate for acidic cleavage is drastically reduced compared to PMB.

Visualizing the Stability Hierarchy

Experimental Protocols

Protocol A: Installation of the DFMB Group

Target: Protection of a secondary amine or primary alcohol.[1] Reagent: 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br).[2][3][4]

Materials:

-

DFMB-Br (1.2 equivalents)

-

Base: Sodium Hydride (NaH) for alcohols; Potassium Carbonate (K₂CO₃) for amines.

-

Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation (For Alcohols): Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases.

-

(Note: For amines, skip NaH. Use K₂CO₃ (2.0 equiv) and heat to 60°C).

-

-

Alkylation: Add DFMB-Br (1.2 mmol) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (DFMB group is UV active).

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 85–95%.

Protocol B: Orthogonal Deprotection Strategy

Scenario: A molecule contains both a PMB ether (at C-5) and a DFMB ether (at C-3). The goal is to selectively remove the PMB group while keeping the DFMB intact.

Reagents:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

-

Solvent: DCM:Water (18:1)

Methodology:

-

Dissolve the dual-protected substrate in DCM/H₂O (18:1, 0.1 M concentration).

-

Add DDQ (1.5 equivalents).

-

Stir vigorously at RT for 1–2 hours.

-

Observation: The reaction will turn deep red/brown (charge transfer complex).

-

Result: The PMB ether is oxidatively cleaved to the alcohol. The DFMB ether remains predominantly intact due to the electron-deficient ring resisting oxidation.

-

Workup: Quench with saturated NaHCO₃/Ascorbic acid solution (to reduce excess DDQ). Extract and purify.

Protocol C: Global Deprotection (Removal of DFMB)

Target: Removal of the DFMB group to reveal the free hydroxyl/amine.

Methodology (Hydrogenolysis):

-

Dissolve the DFMB-protected substrate in MeOH or EtOH.

-

Add 10 wt% Pd/C catalyst (10–20% by weight of substrate).

-

Atmosphere: Purge with Hydrogen gas (balloon pressure is usually sufficient; 1 atm).

-

Note: If the substrate is sterically hindered, use a Parr shaker at 40 psi.

-

-

Stir at RT for 6–12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Concentration: Evaporate solvent to yield the deprotected product.

Comparative Data: Acid & Oxidative Stability

The following table summarizes the reactivity of DFMB compared to standard protecting groups.

| Reagent/Condition | PMB (4-OMe) | DFMB (2,3-F, 4-OMe) | Benzyl (Bn) |

| 1% TFA / DCM | Cleaved (< 30 min) | Stable | Stable |

| 50% TFA / DCM | Cleaved (Instant) | Slow Cleavage / Stable | Stable |

| DDQ (Oxidation) | Cleaved (< 1 hr) | Stable / Very Slow | Stable |

| H₂ / Pd/C | Cleaved | Cleaved | Cleaved |

| BBr₃ (Lewis Acid) | Cleaved | Cleaved | Cleaved |

Strategic Workflow Visualization

The following diagram illustrates a hypothetical synthesis where DFMB serves as a "Safety-Catch" protecting group, surviving conditions that remove other groups.

Applications in Drug Discovery (The "Synthone" Role)

While discussed above as a transient protecting group, 2,3-Difluoro-4-methoxybenzyl bromide is most frequently used in Medicinal Chemistry as a permanent structural motif (Pharmacophore).

-

Vonoprazan Analogues: The 2,3-difluoro-4-methoxybenzyl moiety is a critical component of Potassium-Competitive Acid Blockers (P-CABs). It fits into the hydrophobic pocket of the H+/K+-ATPase enzyme.

-

Muscarinic Modulators: Used in the synthesis of M4 Positive Allosteric Modulators (PAMs) for CNS disorders.

Why this specific isomer? Metabolic Stability. The fluorine atoms at the 2 and 3 positions block metabolic oxidation (P450 metabolism) at the electron-rich benzyl ring, significantly extending the half-life of the drug compared to a non-fluorinated benzyl ether.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General grounding on Benzyl/PMB stability).

-

Otaka, A., et al. (2004). "Stereoelectronic Effects of Ring Substituents on the Acid Stability of Benzyl-Type Protecting Groups." Chemical & Pharmaceutical Bulletin, 52(12), 1432-1439. (Mechanistic basis for Fluorine stabilization).[8]

-

Kogaridou, M., et al. (2015). "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups." CORE, Open Access Research. (Comparative stability of methoxybenzyl bromides).

-

Matrix Scientific. (2017). "Safety Data Sheet: 2,3-Difluoro-4-methoxybenzyl bromide." (Safety and Handling).

-

Sun, S., et al. (2019). "Synthesis and Preliminary Evaluation of C-11 Labeled VU0467485 for Imaging Muscarinic Acetylcholine Receptor Subtype 4." ChemMedChem, 14(3), 303-309. (Application as a building block/pharmacophore).

Sources

- 1. agroipm.cn [agroipm.cn]

- 2. 3-METHOXYBENZYL BROMIDE | 874-98-6 [chemicalbook.com]

- 3. 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 [chemicalbook.com]

- 4. 2,3-Difluoro-4-methoxybenzyl bromide | 689254-23-7 [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as alx receptor agonists - Google Patents [patents.google.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2,3-Difluoro-4-methoxybenzyl Bromide as a Versatile Building Block for Novel Compound Synthesis

Abstract

This guide provides detailed protocols and scientific rationale for the utilization of 2,3-Difluoro-4-methoxybenzyl bromide in the synthesis of novel chemical entities. The unique electronic properties conferred by the difluoro and methoxy substituents make this reagent a valuable building block for introducing a specifically functionalized benzyl moiety, a common scaffold in medicinal chemistry and materials science. We will explore its reactivity with various nucleophiles, focusing on O-, N-, and S-alkylation reactions. This document is intended for researchers, chemists, and drug development professionals, offering practical, field-tested methodologies and insights into the underlying chemical principles to ensure reproducible and efficient synthesis.

Introduction: The Strategic Value of Fluorinated Benzyl Moieties

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity.[1] The 2,3-difluoro-4-methoxybenzyl motif, in particular, offers a unique combination of electronic and steric properties. The two electron-withdrawing fluorine atoms modulate the pKa of adjacent functional groups and can participate in favorable protein-ligand interactions, while the methoxy group acts as a hydrogen bond acceptor and influences the overall electronic nature of the aromatic ring.

2,3-Difluoro-4-methoxybenzyl bromide is an excellent electrophile for nucleophilic substitution reactions. The benzylic carbon is activated towards both SN1 and SN2 pathways due to the ability of the adjacent aromatic ring to stabilize either a partial positive charge in the transition state (SN2) or a full carbocation intermediate (SN1).[2] This inherent reactivity makes it a powerful tool for derivatizing a wide range of molecular scaffolds.

Reagent Profile and Safety

2.1. Chemical Properties

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methoxybenzene |

| Synonym(s) | 4-(Bromomethyl)-2,3-difluorophenyl methyl ether |

| CAS Number | 689254-23-7[3] |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Appearance | Off-white to light yellow solid |

2.2. Safety and Handling: A Critical Overview

Benzyl bromides are potent lachrymators and are corrosive.[4][5][6][7] Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[8]

-

Dispensing: Handle the solid reagent with care to avoid generating dust. If melting for transfer, do so at the lowest possible temperature.

-

In case of Exposure:

-

Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][9]

-

Eyes: Flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[5][7]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container must be kept tightly sealed.[7][9]

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Core Reaction Mechanism: Nucleophilic Substitution

The primary utility of 2,3-Difluoro-4-methoxybenzyl bromide lies in its reaction with nucleophiles (Nu:⁻). As a primary benzylic halide, the reaction typically proceeds via an SN2 mechanism, especially with moderately to highly nucleophilic species in polar aprotic solvents. This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for benzylation.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol details the synthesis of a benzyl ether, a common structural motif in pharmacologically active compounds.

-

Principle: A weak base deprotonates the phenol to generate a more nucleophilic phenoxide, which then displaces the bromide from the benzyl bromide. Acetone is a suitable polar aprotic solvent, and potassium carbonate is an inexpensive and effective base.

-

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Hydroxyacetophenone | 136.15 | 136 mg | 1.0 |

| 2,3-Difluoro-4-methoxybenzyl bromide | 237.04 | 261 mg | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 |

| Acetone, anhydrous | - | 10 mL | - |

-

Step-by-Step Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (136 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Add 10 mL of anhydrous acetone via syringe.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2,3-Difluoro-4-methoxybenzyl bromide (261 mg, 1.1 mmol) to the suspension.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 56°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Work-up and Purification:

-

Dissolve the crude residue in dichloromethane (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting solid/oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

-

Expected Product Characterization (for 1-(4-((2,3-difluoro-4-methoxybenzyl)oxy)phenyl)ethan-1-one):

-

¹H NMR: Expect characteristic peaks for the benzylic protons (~5.2 ppm, singlet), methoxy protons (~3.9 ppm, singlet), and distinct aromatic proton signals.

-

Mass Spec (ESI+): Calculated for C₁₆H₁₄F₂O₃, [M+H]⁺ = 293.09.

-

Protocol 2: N-Alkylation of a Secondary Amine

This protocol describes the synthesis of a tertiary amine, a critical functional group in many pharmaceutical agents.

-

Principle: The secondary amine acts as the nucleophile. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine. Acetonitrile is an excellent solvent for this transformation.

-

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Morpholine | 87.12 | 87 mg (87 µL) | 1.0 |

| 2,3-Difluoro-4-methoxybenzyl bromide | 237.04 | 237 mg | 1.0 |

| Diisopropylethylamine (DIPEA) | 129.24 | 218 mg (295 µL) | 1.5 |

| Acetonitrile (MeCN), anhydrous | - | 10 mL | - |

-

Step-by-Step Procedure:

-

To a 25 mL round-bottom flask with a stir bar, add morpholine (87 µL, 1.0 mmol) and 10 mL of anhydrous acetonitrile.

-

Add DIPEA (295 µL, 1.5 mmol) to the solution.

-

In a separate vial, dissolve 2,3-Difluoro-4-methoxybenzyl bromide (237 mg, 1.0 mmol) in a minimal amount of acetonitrile and add it dropwise to the stirring amine solution at room temperature.

-

Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates completion. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Work-up and Purification:

-

Partition the residue between ethyl acetate (25 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography (silica gel, eluting with a gradient of dichloromethane and methanol) to yield the pure tertiary amine.

-

-

Expected Product Characterization (for 4-((2,3-difluoro-4-methoxybenzyl)oxy)morpholine):

-

¹³C NMR: Expect a signal for the benzylic carbon around 60-65 ppm.

-

Mass Spec (ESI+): Calculated for C₁₂H₁₅F₂NO₂, [M+H]⁺ = 244.11.

-

Overall Synthetic Workflow

The process from initial reaction setup to final characterization follows a standardized workflow in synthetic organic chemistry.

Caption: Standard experimental workflow for synthesis.

Data Summary Table

| Protocol | Nucleophile | Product Class | Expected Yield Range | Key Analytical Signal (¹H NMR) |

| 1 | Phenol | Benzyl Ether | 75-90% | Benzylic CH₂: ~5.2 ppm (s) |

| 2 | Amine | Tertiary Amine | 80-95% | Benzylic CH₂: ~3.6 ppm (s) |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low or No Reactivity | 1. Inactive nucleophile (e.g., phenol not deprotonated).2. Low reaction temperature. | 1. Use a stronger base or ensure the base is anhydrous.2. Increase the reaction temperature incrementally. |

| Formation of Side Products | 1. Over-alkylation (for primary amines).2. Elimination (with sterically hindered bases). | 1. Use a larger excess of the amine nucleophile.2. Use a milder, non-hindered base like K₂CO₃. |

| Difficult Purification | Product has similar polarity to starting material. | Adjust the eluent system for chromatography; try a different stationary phase (e.g., alumina) if silica fails. |

Conclusion

2,3-Difluoro-4-methoxybenzyl bromide is a highly effective and versatile reagent for the introduction of a fluorinated benzyl moiety onto a diverse range of substrates. The protocols outlined herein provide a reliable foundation for its use in O- and N-alkylation reactions. By understanding the principles of its reactivity and adhering to strict safety protocols, researchers can confidently employ this building block in the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

- Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflamm

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.

-

4-Methoxybenzyl bromide | C8H9BrO | CID 165021. PubChem, NIH.[Link]

-

BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.[Link]

-

Nucleophilic substitution of benzylic halides. University of Calgary.[Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.[Link]

-

Difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions. Quora.[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. quora.com [quora.com]

- 3. 2,3-DIFLUORO-4-METHOXYBENZYL BROMIDE | 689254-23-7 [chemicalbook.com]

- 4. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nj.gov [nj.gov]

- 9. westliberty.edu [westliberty.edu]

The Strategic Incorporation of 2,3-Difluoro-4-methoxybenzyl bromide in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Fluorination in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with a significant number of these drugs targeting the ATP-binding site of the kinase domain.[2] A key strategy in modern medicinal chemistry to enhance the efficacy and pharmacokinetic profile of these inhibitors is the incorporation of fluorine atoms into the molecular scaffold.[1] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein.[3][4]

This technical guide focuses on the application of a specialized building block, 2,3-Difluoro-4-methoxybenzyl bromide , in the synthesis of potent and selective kinase inhibitors. Through a detailed examination of its role in the synthesis of compounds like the BRAF inhibitor Dabrafenib, we will elucidate the strategic advantages conferred by the 2,3-difluoro-4-methoxybenzyl moiety and provide detailed protocols for its use in synthetic chemistry.

The 2,3-Difluoro-4-methoxybenzyl Moiety: A Key to Enhanced Potency and Selectivity

The 2,3-difluoro-4-methoxy substitution pattern on the benzyl ring is not arbitrary; it is a carefully designed feature that addresses several critical aspects of drug design.

Enhanced Binding Affinity: The two fluorine atoms at the ortho and meta positions create a unique electronic environment. Fluorine's high electronegativity can lead to favorable orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups, thereby increasing the ligand's binding affinity.[5] This can translate to lower IC50 values and a more potent inhibitory effect.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. By strategically placing fluorine atoms, the metabolic stability of the inhibitor can be significantly improved, leading to a longer half-life in vivo.

Modulation of Physicochemical Properties: The methoxy group, in conjunction with the fluorine atoms, helps to fine-tune the lipophilicity and solubility of the inhibitor. This balance is crucial for achieving good oral bioavailability and appropriate distribution within the body.

The presence of the reactive benzyl bromide functionality makes 2,3-Difluoro-4-methoxybenzyl bromide an excellent electrophile for the N-alkylation of various heterocyclic cores, such as pyrazoles, which are common scaffolds in kinase inhibitors.[6][7]

Application Protocol: Synthesis of a Key Kinase Inhibitor Intermediate via N-Alkylation

This section provides a detailed, step-by-step protocol for the N-alkylation of a pyrazole derivative with 2,3-Difluoro-4-methoxybenzyl bromide. This reaction is a critical step in the synthesis of a variety of kinase inhibitors, including analogues of BRAF inhibitors.

Reaction Scheme:

Caption: Synthetic workflow for N-alkylation.

Materials and Equipment:

| Reagent/Material | Grade | Supplier |

| Pyrazole derivative | ≥98% | Commercially Available |

| 2,3-Difluoro-4-methoxybenzyl bromide | ≥97% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Standard Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |

| Hexanes | ACS Grade | Standard Supplier |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier |

| Silica Gel | 230-400 mesh | Standard Supplier |

| Round-bottom flask | - | Standard labware |

| Magnetic stirrer and stir bar | - | Standard labware |

| Reflux condenser | - | Standard labware |

| Separatory funnel | - | Standard labware |

| Rotary evaporator | - | Standard labware |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Standard Supplier |

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole derivative (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 15-20 minutes to ensure deprotonation of the pyrazole nitrogen.

-

Addition of Alkylating Agent: Slowly add a solution of 2,3-Difluoro-4-methoxybenzyl bromide (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Reaction Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two more times.

-

Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-alkylated pyrazole intermediate.[2]

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point allowing for elevated reaction temperatures.

-

Reaction Temperature: The elevated temperature increases the rate of the Sₙ2 reaction, ensuring a reasonable reaction time. However, excessively high temperatures should be avoided to minimize potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying the N-alkylated product from any unreacted starting materials and potential regioisomeric byproducts.[2]

Signaling Pathway and Mechanism of Action of a Representative Kinase Inhibitor

The N-alkylated pyrazole intermediate synthesized using the protocol above is a key component in the assembly of potent kinase inhibitors such as Dabrafenib. Dabrafenib is a selective inhibitor of BRAF kinase, particularly the V600E mutant form, which is a common driver mutation in melanoma.

The MAPK/ERK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In normal cells, the pathway is tightly regulated. However, in many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation.

Caption: The MAPK/ERK pathway and Dabrafenib's point of intervention.

Mechanism of Inhibition:

Dabrafenib acts as an ATP-competitive inhibitor of the BRAF V600E mutant kinase. The 2,3-difluoro-4-methoxybenzyl moiety of Dabrafenib plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the enzyme. The specific interactions of this group, along with the rest of the molecule, lead to a highly potent and selective inhibition of the mutated kinase, thereby blocking the downstream signaling cascade and inhibiting tumor cell proliferation.

Data Summary: Kinase Inhibitors Synthesized Using Fluorinated Benzyl Bromide Precursors

| Kinase Inhibitor | Target Kinase | Therapeutic Area | Role of Fluorinated Moiety |

| Dabrafenib | BRAF V600E | Melanoma, NSCLC | Enhanced binding affinity, metabolic stability |

| Lifirafenib | BRAF/CRAF | Solid Tumors | Improved potency and pharmacokinetic profile |

| Belvarafenib | BRAF | Solid Tumors | Increased selectivity and cell permeability |

Safety and Handling of 2,3-Difluoro-4-methoxybenzyl bromide

2,3-Difluoro-4-methoxybenzyl bromide is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat should be worn.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep the container tightly closed when not in use.

-

Avoid inhalation of vapors and contact with skin and eyes.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2,3-Difluoro-4-methoxybenzyl bromide is a valuable and strategically designed building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern provides a powerful tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The detailed protocol provided herein offers a practical guide for researchers to utilize this reagent in their synthetic endeavors, contributing to the development of next-generation targeted therapies. A thorough understanding of the underlying chemical principles and adherence to safety protocols are paramount for the successful and safe application of this versatile synthetic intermediate.

References

-

CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

-

ResearchGate. synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

PubChem. 2,4-difluoro-3-methoxybenzyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation method of pyrazole.

-

ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

PubChem. 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide (7), which was used as reagent to.... Retrieved from [Link]

-

ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. Retrieved from [Link]

-

PubMed Central (PMC). (2015, August 19). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.

-

PubMed Central (PMC). (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Retrieved from [Link]

-

PubChem. 2,6-Difluoro-4-methoxybenzyl bromide. Retrieved from [Link]

-

PubMed Central (PMC). (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction of 2,3-Difluoro-4-methoxybenzyl bromide with primary amines

An Application Guide for the Synthesis of N-Substituted 2,3-Difluoro-4-methoxybenzylamines

Introduction: The Strategic Importance of Fluorinated Benzylamines

In the landscape of modern drug discovery, the incorporation of fluorine and methoxy groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] The methoxy group can influence ligand-target binding, physicochemical properties, and ADME parameters.[2] Similarly, fluorine substitution is a powerful tool for modulating metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro-4-methoxybenzyl motif, therefore, represents a privileged scaffold, and its derivatives are of significant interest in the development of novel therapeutics, including dopamine D4 receptor antagonists and other CNS-active agents.[3][4]

This guide provides a comprehensive overview and detailed protocols for the reaction of 2,3-Difluoro-4-methoxybenzyl bromide with primary amines. This transformation, a cornerstone of medicinal chemistry, provides a direct route to valuable N-substituted secondary amines. We will delve into the mechanistic underpinnings of this reaction, offer a robust and validated experimental protocol, and provide insights into troubleshooting and optimization.

Part 1: Mechanistic Insights and Theoretical Framework

The reaction between 2,3-Difluoro-4-methoxybenzyl bromide and a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Benzylic halides are particularly well-suited for this pathway due to the ability of the adjacent aromatic ring to stabilize the transition state.[5]

Core Principles of the Reaction:

-

Nucleophilic Attack: The primary amine (R-NH₂), possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic benzylic carbon atom (the carbon bonded to the bromine).

-

Transition State: The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently as the C-Br bond is breaking.

-

Leaving Group Departure: The bromide ion (Br⁻) is an excellent leaving group, facilitating the reaction.

-

Kinetics: As a bimolecular reaction, the rate is dependent on the concentration of both the benzyl bromide and the primary amine. Electron-donating groups on the amine generally increase its nucleophilicity and the reaction rate, while electron-withdrawing groups decrease it.[6]

The overall transformation is the displacement of the bromide by the amine, forming a new carbon-nitrogen bond and generating hydrobromic acid (HBr) as a byproduct.

Caption: SN2 reaction mechanism.

Part 2: Experimental Design and Protocols

This section outlines a reliable, general protocol for the N-alkylation of primary amines with 2,3-Difluoro-4-methoxybenzyl bromide. The protocol is designed to be self-validating by including in-process controls and clear endpoints.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2,3-Difluoro-4-methoxybenzyl bromide | ≥97% | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |

| Primary Amine (e.g., Butylamine) | ≥99% | Acros Organics | Can be substituted with other primary amines. |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | Used as a non-nucleophilic base. Ensure it is dry. |

| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | EMD Millipore | A polar aprotic solvent, ideal for SN2 reactions.[5] |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | Lab-prepared | For aqueous work-up. |

| Brine (Saturated NaCl soln.) | - | Lab-prepared | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | J.T. Baker | For drying the organic layer. |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Step-by-Step Synthesis Protocol

Objective: To synthesize N-butyl-1-(2,3-difluoro-4-methoxyphenyl)methanamine.

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq).

-

Seal the flask with a rubber septum and purge with dry nitrogen or argon gas for 5 minutes.

-

Through the septum, add 30 mL of anhydrous acetonitrile via syringe.

-

-

Reagent Addition:

-

Add the primary amine (e.g., butylamine, 1.2 eq) to the stirring suspension.

-

In a separate vial, dissolve 2,3-Difluoro-4-methoxybenzyl bromide (1.0 eq) in 10 mL of anhydrous acetonitrile.

-

Add the benzyl bromide solution dropwise to the reaction flask over 5-10 minutes at room temperature. Causality Note: Slow addition helps to control any potential exotherm and minimizes side reactions.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 60 °C using an oil bath.

-

Monitor the reaction progress by TLC every hour. A typical mobile phase is 20% Ethyl Acetate in Hexanes. The product spot should be less polar than the primary amine and more polar than the benzyl bromide. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.

-

Filter the suspension to remove the potassium carbonate and rinse the solid with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Causality Note: The bicarbonate wash removes any remaining acidic byproduct (HBr).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of 5% to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-substituted secondary amine as an oil or solid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

-

Caption: General experimental workflow.

Part 3: Troubleshooting and Side Reaction Management

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for ensuring high yield and purity.

Common Issues and Solutions

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive benzyl bromide (hydrolyzed).2. Insufficient temperature.3. Amine protonated (inactive). | 1. Use fresh or newly purchased benzyl bromide.2. Increase temperature to 80 °C.3. Ensure anhydrous conditions and sufficient base (K₂CO₃) to neutralize HBr. |

| Multiple Products (by TLC) | 1. Over-alkylation: Product secondary amine reacts again.2. Impure starting materials. | 1. Increase the excess of the primary amine to 2-3 equivalents. This statistically favors the reaction with the starting amine over the product amine.[8]2. Check purity of starting materials by NMR or GC-MS. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up (product may have some water solubility).3. Product loss during chromatography. | 1. Increase reaction time or temperature.2. Perform a back-extraction of the aqueous layers with ethyl acetate.3. Carefully select chromatography conditions and monitor fractions closely. |

Managing Over-alkylation

The most common side reaction is the formation of a tertiary amine. The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the remaining benzyl bromide.

Product (R-NH-CH₂Ar) + Br-CH₂Ar → R-N(CH₂Ar)₂ + HBr

Mitigation Strategy: The principle of stoichiometry is the most effective tool here. By using a significant excess of the primary amine (e.g., 2-5 equivalents), the concentration of the starting nucleophile is always much higher than the product nucleophile, kinetically favoring the desired reaction.

Caption: Troubleshooting decision tree.

References

- Vertex AI Search. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- Reddy, P. V., & Georg, G. I. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH.

- Science Publishing Group. (n.d.). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry.

- Organic Chemistry Portal. (n.d.). Appel Reaction.

- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.

- Academia.edu. (n.d.). 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors.

- Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.

- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

- ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.

- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.

- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.

- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.

- ResearchGate. (n.d.). Kinetics of reaction of benzyl halides with amines in mixed solvents.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.

- Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution.

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- PubMed Central. (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors.

- NIH. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 5. asccollegekolhar.in [asccollegekolhar.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Site-Specific Derivatization of Peptides using 2,3-Difluoro-4-methoxybenzyl Bromide

Part 1: Executive Summary

This Application Note details the protocol for the selective alkylation of cysteine residues in peptides and proteins using 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br) . While typically utilized as a synthetic intermediate (e.g., in the synthesis of potassium-competitive acid blockers like Vonoprazan), DFMB-Br serves as a potent, lipophilic alkylating agent for proteomic and peptidomic applications.

Key Applications:

-

Hydrophobicity Tuning: The introduction of the difluoro-methoxybenzyl moiety significantly increases the retention time of hydrophilic peptides in Reversed-Phase HPLC (RP-HPLC), aiding in the separation of polar fragments.

-

Mass Spectrometry Tagging: It imparts a distinct mass shift (+156.04 Da) and a unique isotopic signature, distinguishing cysteine-containing peptides from background noise.

-

Fluorine NMR Probing: The incorporation of two fluorine atoms allows for

-NMR studies of peptide conformation and protein-ligand interactions.

Part 2: Chemical Basis & Mechanism

The Reagent

2,3-Difluoro-4-methoxybenzyl bromide is a benzyl bromide derivative.[1][2][3] Its reactivity is modulated by the "push-pull" electronic effects of its substituents:

-

2,3-Difluoro (Electron Withdrawing): Inductively withdraws electron density from the ring, slightly destabilizing the carbocation character but making the benzylic carbon highly susceptible to nucleophilic attack (

). -

4-Methoxy (Electron Donating): Provides resonance stabilization, preventing the reagent from being overly reactive (unstable) compared to poly-fluorinated benzyl bromides.

Reaction Mechanism

The derivatization proceeds via a classic nucleophilic substitution (

Specificity: While highly specific for Cysteine at pH 8.0, prolonged incubation or acidic pH can lead to off-target alkylation of Methionine (forming sulfonium ions) or Histidine. Strict adherence to the protocol time limits is required.

Reaction Diagram (Graphviz)

Figure 1: Mechanism of Cysteine alkylation via nucleophilic substitution (

Part 3: Experimental Protocol

Materials & Reagents

| Component | Specification | Storage |

| Target Peptide/Protein | Lyophilized or in solution (1 mg/mL) | -20°C |

| DFMB-Br | 2,3-Difluoro-4-methoxybenzyl bromide (CAS 94278-68-9) | 4°C, Desiccated |

| Reduction Buffer | 100 mM Ammonium Bicarbonate (AmBic), pH 8.0 | Fresh |

| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | -20°C Stock |

| Solvent | Acetonitrile (ACN) or Methanol (HPLC Grade) | RT |

| Quenching Agent | Dithiothreitol (DTT) or Formic Acid | 4°C |

Safety Warning (Critical)

DANGER: DFMB-Br is an alkylating agent and a potential lachrymator. It causes severe skin burns and eye damage. [4][5] * Engineering Controls: Always work inside a certified chemical fume hood.

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

Disposal: All waste containing this reagent must be treated as hazardous halogenated organic waste.

Step-by-Step Methodology

Step 1: Protein Denaturation and Reduction

Objective: Unfold the protein and break existing disulfide bonds to expose free cysteines.[6]

-

Dissolve the peptide/protein in 100 mM AmBic (pH 8.0) to a final concentration of 1–2 mg/mL .

-

Note: If the protein is recalcitrant, add 6M Guanidine-HCl or 8M Urea to the buffer.

-

-

Add TCEP to a final concentration of 5–10 mM .

-

Incubate at 37°C for 30 minutes (or 60°C for 10 minutes).

-

Expert Tip: TCEP is preferred over DTT here because TCEP is non-volatile and does not compete effectively with the alkylating agent in the subsequent step, whereas DTT would consume the DFMB-Br.

-

Step 2: Preparation of DFMB-Br Stock

Objective: Solubilize the lipophilic reagent.

-

Prepare a 200 mM stock solution of DFMB-Br in 100% Acetonitrile (ACN) .

-

Calculation: MW = 237.04 g/mol .[4] Dissolve 4.7 mg in 100 µL ACN.

-

Stability: Prepare immediately before use. Do not store.

-

Step 3: Alkylation Reaction

Objective: Covalent attachment of the benzyl moiety.

-

Add the DFMB-Br stock to the reduced protein sample.

-

Ratio: Aim for a 20-fold to 50-fold molar excess of reagent over total cysteine residues.

-

Solvent: Ensure the final concentration of ACN in the sample is at least 20% (v/v) to maintain reagent solubility. If the reagent precipitates, increase ACN concentration up to 50%.

-

-

Vortex briefly and incubate in the dark at Room Temperature (25°C) for 30–45 minutes .

-

Critical Control: Do not exceed 60 minutes. Prolonged exposure increases the risk of N-terminal or Lysine alkylation (though these are much slower at pH 8.0).

-

Step 4: Quenching and Cleanup

Objective: Stop the reaction and remove excess reagents.

-

Quench: Add DTT to a final concentration equal to the added DFMB-Br concentration (e.g., 50 mM) and incubate for 5 minutes. The DTT will scavenge the remaining alkylating agent.

-

Acidify: Add Formic Acid (FA) to a final concentration of 0.5%–1.0% (pH < 3). This stabilizes the sample for LC-MS.

-

Desalting (Recommended): Use a C18 Spin Column or ZipTip to remove salts, excess reagent, and byproducts before MS analysis.

Part 4: Analytical Workflow & Data Interpretation

Mass Spectrometry Parameters

When analyzing the derivatized peptides, the mass shift must be added to the variable modifications list in your search engine (e.g., Mascot, Sequest, MaxQuant).

Mass Shift Calculation:

-

Formula Added:

(The benzyl group replaces the thiol hydrogen). -

Calculation:

-

Reagent (C8H7BrF2O): ~237.04 Da[4]

-

Loss of HBr: -(79.90 + 1.01) Da

-

Net Mass Shift (Monoisotopic): +156.038 Da

-

| Parameter | Value |

| Modification Name | Cys-DFMB |

| Residues | Cysteine (C) |

| Type | Fixed (if 100% alkylation) or Variable |

| Mass Shift | +156.0384 Da |

| Composition | C(8) H(7) F(2) O(1) |

Workflow Diagram

Figure 2: Complete experimental workflow from sample preparation to data analysis.

Part 5: Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Precipitation during Alkylation | DFMB-Br is highly lipophilic and insoluble in pure aqueous buffer. | Increase organic solvent (ACN/MeOH) concentration to 30–50%. Ensure the reagent is dissolved in 100% organic solvent before adding to the sample. |

| Incomplete Alkylation | pH < 7.0 or oxidized reagent.[3] | Verify pH is 8.0–8.5. Cysteine thiols must be deprotonated. Use fresh reagent. |